ANTAQ's Pivotal Role in the Modernization of Brazilian Ports: A Technical Guide
ANTAQ's Pivotal Role in the Modernization of Brazilian Ports: A Technical Guide
Brasília, D.F. - The National Waterway Transportation Agency (ANTAQ) has been a central figure in the ongoing modernization of Brazil's port sector. Through a comprehensive regulatory framework, transparent auction processes for private investment, and a robust performance monitoring system, ANTAQ is driving efficiency, sustainability, and competitiveness in the nation's maritime logistics. This technical guide provides an in-depth analysis of ANTAQ's core functions, presenting key data, methodologies, and signaling pathways that are reshaping Brazilian ports into modern, world-class facilities.
Regulatory Framework: A Foundation for Modernization
ANTAQ's regulatory authority is the bedrock of its modernization efforts. A series of resolutions have been enacted to create a stable and attractive environment for private investment while ensuring the quality and efficiency of port services.
A key piece of this framework is Resolution No. 85/2022 , which establishes the procedures for conducting Technical, Economic, and Environmental Feasibility Studies (EVTEA).[1][2][3][4] These studies are a prerequisite for the leasing of port areas and facilities, ensuring that projects are viable and aligned with the port's development and zoning plans.[1] The resolution mandates the analysis of various macroeconomic scenarios to determine the project's feasibility and sets the groundwork for the economic and financial balance of lease agreements.[1]
Another critical regulation is Resolution No. 61/2021 , which standardizes the tariff structure for port administrations and outlines the procedures for tariff adjustments and reviews. This regulation aims to increase transparency and predictability for port users and investors.
Driving Private Investment through Port Auctions
ANTAQ plays a crucial role in attracting private capital to the port sector through public auctions of terminal leases. These auctions have been instrumental in upgrading infrastructure, expanding capacity, and introducing new technologies.
A landmark event in this process was the auction of the access channel to the Port of Paranaguá in October 2025. This was the first-ever concession of a port access channel in Brazil and is expected to serve as a model for future projects.[5][6][7][8] The winning consortium, formed by DEME and FTSPar, secured the contract with a grant of R
276millionandacommitmenttoinvestR
1.19 billion in the first five years.[6] The project will increase the channel's depth from 13.1 meters to 15.5 meters, allowing for the passage of larger vessels.[6]
The table below summarizes some of the key port terminal auctions conducted by ANTAQ, showcasing the significant investments being made in the sector.
| Terminal | Port | State | Cargo Type | Investment (BRL) | Grant Amount (BRL) | Winning Bidder | Auction Date | Contract Term (years) |
| Paranaguá Access Channel | Paranaguá | PR | N/A (Access Channel) | 1.2 billion | 276 million | Consórcio Canal Galheta Dragagem (DEME & FTSPar) | Oct 22, 2025 | 25 |
| RDJ07 | Rio de Janeiro | RJ | Offshore Support | 99.4 million | - | - | Oct 22, 2025 | 25 |
| TMP Maceió | Maceió | AL | Passengers | 3.75 million | - | - | Oct 22, 2025 | 25 |
| STS20 | Santos | SP | Solid Mineral Bulk | - | 112.5 million | Hidrovias do Brasil Holding Norte S/A | Aug 13, 2019 | - |
| PAR01 | Paranaguá | PR | General Cargo (Pulp) | - | 1 million | Klabin S/A | Aug 13, 2019 | - |
Performance Monitoring: Ensuring Efficiency and Sustainability
To ensure that the modernization efforts translate into tangible results, ANTAQ employs a rigorous performance monitoring system. This system is composed of several key indicators that track the efficiency, quality, and environmental sustainability of Brazilian ports.
Environmental Performance Index (IDA)
A cornerstone of ANTAQ's commitment to sustainable development is the Environmental Performance Index (IDA - Índice de Desempenho Ambiental).[9] The IDA assesses the environmental management practices of public ports and private terminals across a range of indicators.
The table below presents a summary of the IDA results for public ports in recent years, highlighting the top performers.
| Rank | Public Port | 2020 IDA Score | 2021 IDA Score |
| 1 | Port of Itajaí | - | 99.82 |
| 2 | Port of Paranaguá | - | 99.29 |
| 3 | Port of Santarém | - | 97.33 |
| 4 | Port of Itaqui | - | - |
| 5 | Port of São Francisco do Sul | - | - |
| Average | All Public Ports | 76.28 | 77.38 |
Note: Detailed scores for all ports and years are available on the ANTAQ IDA panel.
Port Performance Indicators (IDP)
In addition to the IDA, ANTAQ monitors a range of Port Performance Indicators (IDP - Indicadores de Desempenho Portuário). These indicators cover various aspects of port operations, including cargo handling rates, vessel turnaround time, and infrastructure utilization. This data is compiled and made available through ANTAQ's Statistical Yearbook and online statistical panels.[10]
In 2023, Brazilian ports handled a record 1.3 billion tonnes of cargo, a 6.9% increase compared to 2022. This growth is a testament to the ongoing modernization and increased efficiency of the sector.
Experimental Protocols and Methodologies
ANTAQ's regulatory and oversight functions are guided by detailed methodologies and protocols to ensure transparency, fairness, and technical rigor.
Technical, Economic, and Environmental Feasibility Studies (EVTEA) Methodology
The methodology for conducting an EVTEA is outlined in ANTAQ Resolution No. 85/2022 and its accompanying manual.[1][2][3][4][11][12][13][14] The process involves a multi-faceted analysis to ensure the viability and sustainability of a port leasing project.
Key Steps in the EVTEA Process:
-
Demand Forecast: Projecting the future demand for the port terminal's services based on macroeconomic scenarios (conservative, pessimistic, and optimistic).[1]
-
Technical Feasibility: Assessing the engineering and operational aspects of the project, including infrastructure requirements, equipment needs, and logistical flows.
-
Economic and Financial Analysis: Developing a detailed financial model that includes revenue projections, operational and capital expenditure estimates, and profitability analysis. The Discounted Cash Flow (DCF) method is a cornerstone of this analysis.
-
Environmental Viability: Evaluating the potential environmental impacts of the project and outlining mitigation and compensation measures. This includes ensuring compliance with the Port's Development and Zoning Plan (PDZ).[1]
-
Legal and Regulatory Analysis: Ensuring the project's alignment with all applicable laws and regulations.
Port Auction Process
The port auction process is designed to be a transparent and competitive mechanism for awarding terminal leases to private operators.
Phases of the Port Auction Process:
-
Publication of Public Notice: ANTAQ publishes a public notice containing all the technical, economic, and legal details of the auction, including the draft lease agreement.
-
Submission of Proposals: Interested parties submit their proposals, which typically include a bid for the grant amount and a commitment to specific investment targets.
-
Bidding Session: A public bidding session is held, often at the B3 stock exchange in São Paulo, where qualified bidders can compete by offering higher grant amounts or other more favorable terms.[8]
-
Awarding of the Contract: The winning bidder is the one that presents the most advantageous proposal according to the criteria established in the public notice.
-
Signing of the Lease Agreement: Following the completion of all legal and regulatory requirements, the lease agreement is signed between the winning bidder and the port authority, with ANTAQ as the regulatory and oversight body.
Signaling Pathways and Logical Relationships
The modernization of Brazilian ports under ANTAQ's guidance can be visualized as a series of interconnected signaling pathways and logical relationships.
The diagram above illustrates the logical flow of ANTAQ's port modernization strategy. It begins with the establishment of a solid regulatory framework, which then guides the process of attracting private investment through transparent feasibility studies and auctions. The resulting lease agreements are subject to continuous performance monitoring, which in turn drives the desired outcomes of increased efficiency, enhanced sustainability, and greater competitiveness for Brazilian ports.
Conclusion
ANTAQ's multi-pronged approach to port modernization is yielding significant results. By combining a robust regulatory framework with a commitment to attracting private investment and a data-driven performance monitoring system, the agency is fostering a more dynamic, efficient, and sustainable port sector in Brazil. The continued implementation of these strategies will be crucial for ensuring that Brazilian ports can meet the growing demands of global trade and contribute to the nation's economic development.
References
- 1. demarest.com.br [demarest.com.br]
- 2. Resolução ANTAQ Nº 85 DE 18/08/2022 - Federal - LegisWeb [legisweb.com.br]
- 3. Terminal - Sophia Biblioteca Web [sophia.antaq.gov.br]
- 4. ANTAQ publica resolução sobre reequilíbrio de contratos de arrendamento | Insights | Tauil & Chequer Advogados [tauilchequer.com.br]
- 5. Porto de Paranaguá (PR): Primeiro canal de acesso aquaviário é leiloado em disputa acirrada — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]
- 6. Canal de acesso ao porto de Paranaguá: veja resultado do leilão [gazetadopovo.com.br]
- 7. Inédito no Brasil: canal de acesso do Porto de Paranaguá vai a leilão nesta quarta na B3 | Governo do Estado do Paraná [parana.pr.gov.br]
- 8. youtube.com [youtube.com]
- 9. datamarnews.com [datamarnews.com]
- 10. EstatÃstico Aquaviário 2023 [web3.antaq.gov.br]
- 11. ANTAQ aprova revisão do Manual do EVTEA — Agência Nacional de Transportes Aquaviários (ANTAQ) [gov.br]
- 12. scribd.com [scribd.com]
- 13. Terminal - Sophia Biblioteca Web [sophia.antaq.gov.br]
- 14. gov.br [gov.br]
